

# The Versatile Role of 4-[(Cyclopropylamino)sulfonyl]benzoic Acid in Modern Organic Synthesis

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## Compound of Interest

4-  
Compound Name: 4-[(Cyclopropylamino)sulfonyl]benzoic acid  
Cat. No.: B181784

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Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic design of molecular scaffolds that offer both structural rigidity and versatile reactivity is paramount. **4-[(Cyclopropylamino)sulfonyl]benzoic acid** emerges as a significant building block, skillfully blending the unique conformational constraints of a cyclopropyl group with the established pharmacological importance of the sulfonamide and benzoic acid moieties. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights for researchers, medicinal chemists, and professionals in drug development.

## Core Structural Features and Synthetic Utility

**4-[(Cyclopropylamino)sulfonyl]benzoic acid** (CAS No. 436092-71-6) possesses a molecular architecture primed for diverse synthetic transformations.<sup>[1][2][3][4]</sup> Its utility is primarily anchored in two key functional groups: the carboxylic acid and the N-cyclopropylsulfonamide.

- **Carboxylic Acid:** This group serves as a classical handle for a variety of coupling reactions, most notably amide bond formation. This allows for the straightforward linkage of the scaffold to a wide array of amines, including amino acids, peptides, and other pharmacologically relevant fragments.<sup>[5]</sup>

- N-Cyclopropylsulfonamide: The sulfonamide group is a well-established pharmacophore found in numerous approved drugs.[6] The presence of the cyclopropyl ring introduces a degree of conformational rigidity and can positively influence metabolic stability and binding affinity to target proteins.

Below is a table summarizing the key physicochemical properties of this reagent.

Property	Value	Source
CAS Number	436092-71-6	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>4</sub> S	[1][2][3]
Molecular Weight	241.26 g/mol	[1][3]
Appearance	Solid	
Storage	2-8°C, Inert atmosphere	[1]

## Application Highlight: Synthesis of Carbonic Anhydrase Inhibitors

A prominent application of **4-[(Cyclopropylamino)sulfonyl]benzoic acid** and its analogs is in the development of carbonic anhydrase (CA) inhibitors.[7][8][9][10][11] CAs are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[8][10] The sulfonamide moiety is a classic zinc-binding group, making molecules containing this feature prime candidates for CA inhibition.

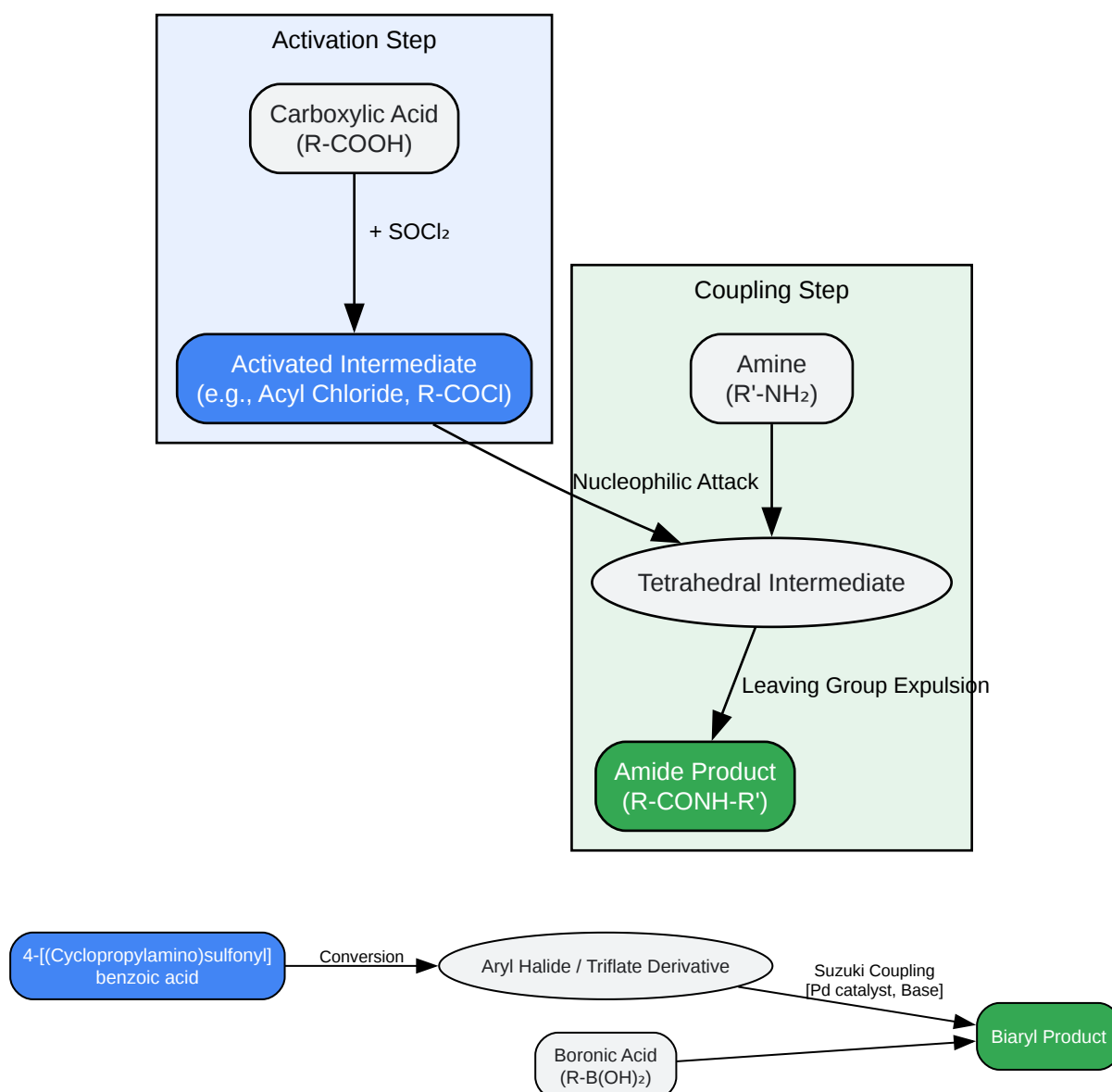
The general synthetic strategy involves the coupling of the carboxylic acid of the **4-[(cyclopropylamino)sulfonyl]benzoic acid** scaffold with various amines to explore structure-activity relationships (SAR).

Caption: General workflow for synthesizing carbonic anhydrase inhibitors.

## Mechanistic Insight: Amide Bond Formation

The formation of the amide bond is a cornerstone of this synthetic application. The reaction proceeds via the activation of the carboxylic acid, which converts the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

Common activating agents include thionyl chloride ( $\text{SOCl}_2$ ) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).<sup>[12][13][14]</sup> The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often required to neutralize the acid generated during the reaction.<sup>[12]</sup>



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